N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane

Catalog No.
S817429
CAS No.
1263166-93-3
M.F
C17H28N2O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxyc...

CAS Number

1263166-93-3

Product Name

N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)/t14-,15+,16?

InChI Key

YZGOWXGENSKDSE-XYPWUTKMSA-N

SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCN)CCC#C1

Potential Applications:

Based on its structure, N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane possesses some functional groups that could be relevant in scientific research. Here are some potential areas of exploration:

  • Organic chemistry: The molecule contains a bicyclic ring system, amine groups, and a carboxylic acid ester group. These functional groups are commonly used in organic synthesis for creating new molecules with various properties.
  • Medicinal chemistry: The presence of amine groups suggests potential for investigating interactions with biological molecules. However, further research is needed to understand any specific activity.

Finding More Information:

Scientific research involving N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane might not be published yet, or it could be part of ongoing private research.

Here are some resources that you can explore to find more information:

  • Chemical databases like PubChem () provide information on the structure and properties of the molecule.
  • Scientific literature databases like ScienceDirect or Scopus can be searched for research articles mentioning the compound name.
  • Patent databases might reveal applications where this compound is being used for a specific purpose.

N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane is a complex organic compound characterized by its bicyclic structure and multiple functional groups. Its molecular formula is C17H28N2O4C_{17}H_{28}N_{2}O_{4} and it has a molecular weight of approximately 316.42 g/mol. The compound features a bicyclo[6.1.0] framework, which contributes to its unique three-dimensional conformation and potential biological activity. Notably, it contains both amino and ether functionalities, which may influence its reactivity and interactions with biological systems .

  • Due to the lack of research, the mechanism of action in any biological system is unknown.
  • No safety information is available regarding flammability, reactivity, or toxicity.
Typical of amines and ethers. Potential reactions include:

  • Nucleophilic substitution: The amino groups can act as nucleophiles, reacting with electrophiles.
  • Esterification: The carboxylic acid moiety can form esters with alcohols.
  • Hydrolysis: Under acidic or basic conditions, the ester bond may hydrolyze to regenerate the corresponding acid and alcohol.

These reactions are significant for modifying the compound for specific applications or enhancing its biological properties.

The synthesis of N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane typically involves multi-step organic synthesis techniques:

  • Formation of the Bicyclic Core: Initial cyclization reactions to form the bicyclo[6.1.0] framework.
  • Functionalization: Introduction of the methyloxycarbonyl group and amino groups through selective reactions.
  • Purification: Techniques such as chromatography to isolate the desired product from by-products.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug design due to its unique structure.
  • Biotechnology: In vaccine formulations where it may serve as an adjuvant or stabilizer.

Its unique structural features may also allow for applications in materials science or as a ligand in coordination chemistry.

Interaction studies are critical for understanding how N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can inform its potential therapeutic uses.

Such studies are essential for evaluating the efficacy and safety of the compound in medical applications.

N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane shares structural similarities with other bicyclic compounds but possesses unique features that distinguish it:

Compound NameStructure TypeUnique Features
Bicyclo[4.2.0]octa-2,5-dieneBicyclicLess complex than N-(1R,8S,9S) compound
Bicyclo[5.2.0]nonaneBicyclicDifferent ring size; lacks functional groups
Bicyclo[6.2.0]decaneBicyclicSimilar ring system but different substituents

These comparisons highlight that while many bicyclic compounds exist, N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane's specific arrangement of functional groups and stereochemistry contributes to its unique properties and potential applications in medicinal chemistry and biotechnology .

XLogP3

1.1

Dates

Modify: 2023-08-16

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